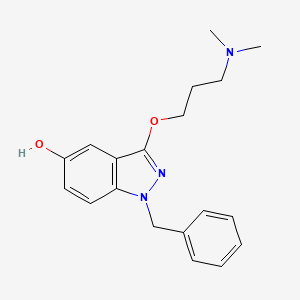
5-Hydroxybenzydamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxybenzydamine is a derivative of benzydamine, a non-steroidal anti-inflammatory drug (NSAID) known for its local anesthetic and analgesic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxybenzydamine typically involves the hydroxylation of benzydamine. This can be achieved through various methods, including:
Electrophilic Aromatic Substitution: Using reagents such as hydroxyl radicals or other oxidizing agents to introduce the hydroxyl group into the benzene ring.
Catalytic Hydroxylation: Employing catalysts like iron or copper complexes to facilitate the hydroxylation process under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxybenzydamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to benzydamine or other reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, sulfonyl chlorides, or other electrophiles.
Major Products:
Oxidation Products: Quinones, hydroxyquinones.
Reduction Products: Benzydamine, dehydroxylated derivatives.
Substitution Products: Halogenated benzydamine, sulfonated derivatives.
Applications De Recherche Scientifique
5-Hydroxybenzydamine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and potential anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 5-Hydroxybenzydamine involves its interaction with various molecular targets and pathways:
Anti-inflammatory Action: Inhibits the synthesis of pro-inflammatory mediators by blocking enzymes like cyclooxygenase (COX).
Analgesic Effect: Acts on peripheral nerves to reduce pain sensation.
Molecular Targets: Binds to specific receptors and enzymes involved in inflammation and pain pathways.
Pathways Involved: Modulates signaling pathways such as the NF-κB pathway, reducing the expression of inflammatory cytokines.
Comparaison Avec Des Composés Similaires
Benzydamine: The parent compound, known for its anti-inflammatory and analgesic properties.
Hydroxybenzoic Acids: Compounds like salicylic acid, which also possess anti-inflammatory properties.
Other Hydroxybenzydamines: Variants with different positions of the hydroxyl group on the benzene ring.
Uniqueness: 5-Hydroxybenzydamine is unique due to its specific hydroxylation pattern, which may confer distinct pharmacological properties compared to other similar compounds
Propriétés
Formule moléculaire |
C19H23N3O2 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
1-benzyl-3-[3-(dimethylamino)propoxy]indazol-5-ol |
InChI |
InChI=1S/C19H23N3O2/c1-21(2)11-6-12-24-19-17-13-16(23)9-10-18(17)22(20-19)14-15-7-4-3-5-8-15/h3-5,7-10,13,23H,6,11-12,14H2,1-2H3 |
Clé InChI |
FSSMXPZYIVVKOO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCOC1=NN(C2=C1C=C(C=C2)O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















